(R)-1-((R)-Piperazin-2-YL)ethanol hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(®-Piperazin-2-YL)ethanol hydrochloride is a chiral compound that features a piperazine ring substituted with an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-Piperazin-2-YL)ethanol hydrochloride typically involves the reaction of ®-piperazine with an appropriate ethanol derivative under controlled conditions. One common method involves the use of thionyl chloride (SOCl2) to convert the ethanol derivative into an intermediate, which then reacts with ®-piperazine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
®-1-(®-Piperazin-2-YL)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various alkyl halides .
Scientific Research Applications
®-1-(®-Piperazin-2-YL)ethanol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of ®-1-(®-Piperazin-2-YL)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(S)-1-((S)-Piperazin-2-YL)ethanol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
N-ethylpiperazine: A structurally related compound with different functional groups.
Piperazine derivatives: Various derivatives with modifications to the piperazine ring or substituents
Uniqueness
®-1-(®-Piperazin-2-YL)ethanol hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C6H15ClN2O |
---|---|
Molecular Weight |
166.65 g/mol |
IUPAC Name |
(1R)-1-[(2R)-piperazin-2-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(9)6-4-7-2-3-8-6;/h5-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
QENNSTMMWOVAQF-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@H]([C@H]1CNCCN1)O.Cl |
Canonical SMILES |
CC(C1CNCCN1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.